Fmoc-Asn-OPfp

Descripción general

Descripción

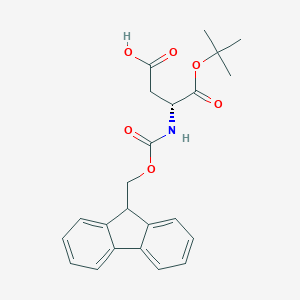

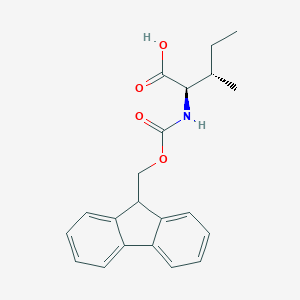

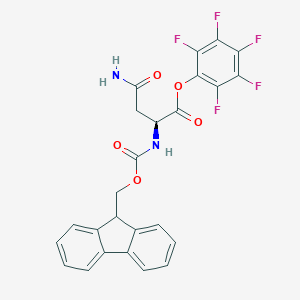

Fmoc-Asn-OPfp is an L-asparagine derivative . It has good solubility properties in most organic solvents . It has been used to assess cross-reactivity of cellulose membrane-bound peptides and to synthesize peptides on cellulose membrane .

Synthesis Analysis

Fmoc-Asn-OPfp is a pre-formed pentafluorophenyl ester for coupling of asparagine amino-acid residues by Fmoc SPPS . It allows for efficient incorporation of Asn with little side-chain dehydration . The coupling rate is rapid and few side products are formed in the presence of HOBt .Molecular Structure Analysis

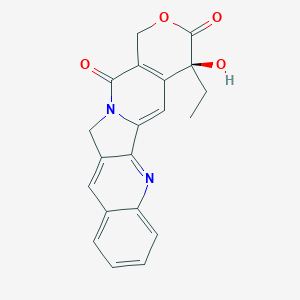

The empirical formula of Fmoc-Asn-OPfp is C44H31F5N2O5 . Its molecular weight is 762.72 .Chemical Reactions Analysis

Fmoc-Asn-OPfp is used in solid-phase peptide synthesis (SPPS), a method that uses an insoluble polymeric support for sequential addition of side-chain protected amino acids . The anchored peptide is extended by a series of deprotection and coupling cycles .Physical And Chemical Properties Analysis

Fmoc-Asn-OPfp is a solid substance . It has good solubility properties in most organic solvents .Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asn-OPfp is used in Solid-Phase Peptide Synthesis (SPPS) . SPPS is a method for peptide synthesis where the C-terminus of the peptide is attached to an insoluble solid support, which makes it easier to handle the peptide during the synthesis process . Fmoc-Asn-OPfp is a pre-formed pentafluorophenyl ester used for coupling of asparagine amino-acid residues by Fmoc SPPS .

Monitoring of Amide Bond Formation

The use of Fmoc-Asn-OPfp enables bromophenol blue monitoring of amide bond formation . This is beneficial in peptide synthesis as it allows for the tracking of reaction progress.

Homologation of Alpha-Amino Acids to Beta-Amino Acids

Fmoc-Asn-OPfp has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . This method is used to convert alpha-amino acids into beta-amino acids, which have different properties and can be used in different applications.

Large-Scale Manufacturing

Solution synthesis, which involves the use of Fmoc-Asn-OPfp, retains value in large-scale manufacturing . This is because the solid-phase approach allows reactions to be driven to completion by the use of excess soluble reagents, which can be removed by simple filtration and washing without manipulative losses .

Specialized Laboratory Applications

In addition to large-scale manufacturing, solution synthesis with Fmoc-Asn-OPfp is also valuable for specialized laboratory applications . The need to optimize reaction conditions, yields, and purification procedures for essentially every intermediate renders solution methods time-consuming and labor-intensive .

Automation of Peptide Synthesis

The major portion of the solid-phase procedure, which involves the use of Fmoc-Asn-OPfp, is readily amenable to automation . This is due to the speed and simplicity of the repetitive steps, which are carried out in a single reaction vessel at ambient temperature .

Mecanismo De Acción

Target of Action

Fmoc-Asn-OPfp is primarily used in the field of peptide synthesis . Its primary target is the amino acid residues in the peptide chain that are being synthesized . The compound plays a crucial role in the formation of amide bonds during the solid-phase peptide synthesis (SPPS) process .

Mode of Action

It interacts with its targets (amino acid residues) by coupling to asparagine residues during Fmoc SPPS . This coupling process results in the formation of amide bonds, which are essential for linking amino acids together to form peptides .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-Asn-OPfp is the solid-phase peptide synthesis (SPPS) process . In this process, Fmoc-Asn-OPfp is used to couple asparagine amino-acid residues . The use of Fmoc-Asn-OPfp enables the monitoring of amide bond formation through bromophenol blue .

Pharmacokinetics

It’s worth noting that the compound has good solubility properties in most organic solvents .

Result of Action

The result of Fmoc-Asn-OPfp’s action is the successful coupling of asparagine amino-acid residues during the SPPS process . This leads to the formation of amide bonds, which are crucial for the synthesis of peptides . The use of Fmoc-Asn-OPfp has been shown to result in significantly purer peptides .

Action Environment

The action of Fmoc-Asn-OPfp is influenced by several environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with a recommended storage temperature of 15-25°C . Additionally, the presence of HOBt (Hydroxybenzotriazole) can enhance the coupling rate of Fmoc-Asn-OPfp, leading to rapid formation of amide bonds and fewer side products .

Safety and Hazards

Direcciones Futuras

Fmoc-Asn-OPfp can be used without formation of cyano side products . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . It was also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . Fmoc-Asn-OPfp is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446662 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn-OPfp | |

CAS RN |

86060-99-3 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Fmoc-Asn-OPfp over unprotected asparagine or other protected forms in Fmoc solid-phase peptide synthesis?

A1: Using unprotected asparagine (Fmoc-Asn-OH) during Fmoc solid-phase peptide synthesis can lead to the formation of unwanted byproducts, particularly β-cyanoalanine, due to dehydration of the asparagine side chain amide during activation. [] While other protecting groups for asparagine exist (e.g., Mbh, Tmob), these can lead to alkylation of tryptophan residues during acidolytic cleavage. [] Fmoc-Asn-OPfp avoids these issues, providing a cleaner synthesis. Coupling reactions using Fmoc-Asn-OPfp proceed efficiently, yielding a homogenous peptide product without the side reactions associated with other methods. []

Q2: Can Fmoc-Asn-OPfp be used to incorporate glycosylated asparagine residues into peptides?

A2: Yes, research has demonstrated the successful synthesis of per-O-acetylated glycosylated Nα-Fmoc-Asn-OPfp building blocks. [] This approach allows for the incorporation of various sugar moieties, including glucose, glucosamine, mannose, and others, onto the asparagine residue. These building blocks can then be used in standard Fmoc solid-phase peptide synthesis to generate glycopeptides. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)